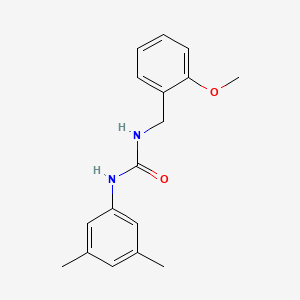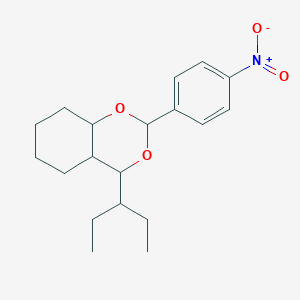
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea, also known as DMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMU is a member of the family of urea derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood. However, it has been proposed that N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea disrupts the function of these proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been shown to induce a variety of biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to decrease the levels of various proteins that are important for cell growth and survival. It has also been shown to increase the levels of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to inhibit the activity of enzymes that are involved in DNA repair, which can lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that its mechanism of action is not fully understood. In addition, its anticancer effects have only been demonstrated in vitro and in animal models, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea. One area of interest is to further elucidate its mechanism of action. This could involve studying its interaction with Hsp90 and other proteins that are involved in cancer cell growth and survival. Another area of interest is to investigate its efficacy and safety in human clinical trials. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be further modified to improve its potency and selectivity for cancer cells. Finally, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be tested in combination with other anticancer agents to determine whether it has synergistic effects.
Synthesis Methods
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be synthesized through a simple reaction between 3,5-dimethylaniline and 2-methoxybenzyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be further improved through recrystallization from a suitable solvent.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-13(2)10-15(9-12)19-17(20)18-11-14-6-4-5-7-16(14)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYMTYMJPZDMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)
![2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)